molecular formula C17H12N4O4 B6346924 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354918-25-4

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346924
CAS No.: 1354918-25-4
M. Wt: 336.30 g/mol
InChI Key: HVCXRJASSLCFSO-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine (CAS: 1354918-25-4) is a pyrimidine derivative featuring a benzodioxole moiety at position 4 and a 4-nitrophenyl group at position 6 of the pyrimidine core. Its molecular formula is C₁₇H₁₂N₄O₄, with a molecular weight of 336.3 g/mol . The benzodioxole group (a fused bicyclic ether) contributes electron-rich aromaticity, while the 4-nitrophenyl substituent introduces strong electron-withdrawing properties.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCXRJASSLCFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-(2H-1,3-benzodioxol-5-yl)pyrimidine with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following structural features:

  • Benzodioxole moiety : Known for its biological activity and stability.
  • Pyrimidine core : A heterocyclic structure that enhances its reactivity and interaction with biological targets.
  • Nitrophenyl group : Imparts additional electronic properties that can influence binding affinity and solubility.

The molecular formula is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molecular weight of approximately 302.31 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent. This could be particularly beneficial in developing new treatments for antibiotic-resistant infections .

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies. The specificity and potency of this compound in inhibiting these enzymes were detailed in a recent crystallographic study .

Cell Signaling Studies

The compound's interaction with cellular signaling pathways has been a focus of biochemical research. It is being studied for its effects on pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell growth and survival. Understanding these interactions can lead to insights into cancer biology and potential therapeutic strategies .

Molecular Imaging

Due to its unique chemical structure, this compound is being explored for use in molecular imaging techniques. Its potential to act as a contrast agent in imaging modalities like MRI or PET could enhance the visualization of tumors or other pathological conditions .

Organic Electronics

The electronic properties of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine make it suitable for applications in organic electronics. Its ability to act as a semiconductor opens avenues for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to the molecule can enhance its conductivity and stability under operational conditions .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of breast cancer cell lines with this compound showed a reduction in cell viability by over 50% at concentrations as low as 10 µM. This suggests that it could serve as a lead compound for further development into anticancer drugs.
  • Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.
  • Enzyme Inhibition Mechanism : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific kinases, with IC50 values indicating strong binding affinity.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Pyrimidine Positions) Key Features Biological/Physicochemical Implications Reference
Target Compound 4: Benzodioxole; 6: 4-Nitrophenyl Electron-rich benzodioxole + nitro group Enhanced π-π interactions; potential redox activity via nitro group; moderate solubility
PPA5 (4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) 4: 4-Fluorophenyl; 6: Phenyl Fluorine (electron-withdrawing) + phenyl Improved metabolic stability due to fluorine; reduced steric hindrance compared to benzodioxole
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine 4: Benzodioxole; 6: 3-Methoxyphenyl Methoxy (electron-donating) Increased electron density; potential for altered binding affinity in enzyme targets
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine (4ES) 4: 2-Chloro-4-nitrophenyl; 6: Methyl Chloro + nitro + methyl Higher lipophilicity; possible enhanced membrane permeability
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 2: 4-Nitrophenyl; 4: Benzyl; 6: Phenyl Benzylamino group at position 4 Altered steric profile; potential for targeting hydrophobic binding pockets
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 4: Benzodioxole; 6: Thiophene Thiophene (sulfur-containing heterocycle) Enhanced hydrogen-bonding potential; possible redox activity via sulfur
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine 4: Benzodioxole; 6: 2,4-Dimethylphenyl Methyl groups (electron-donating) Increased hydrophobicity; potential for improved metabolic stability

Key Structural and Functional Insights:

Benzodioxole vs. Phenyl/Thiophene :

  • The benzodioxole group in the target compound provides a rigid, planar aromatic system, favoring π-π stacking interactions with biological targets like kinases or DNA . In contrast, analogs with phenyl or thiophene (e.g., PPA5, ) lack this fused bicyclic structure, reducing conformational rigidity and electronic complexity .

Nitro Group vs. Electron-Donating Substituents: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize charge-transfer complexes or participate in redox reactions.

Biological Activity :

  • Pyrimidin-2-amine derivatives are explored as radiosensitizers () and anti-inflammatory agents (). The nitro group in the target compound could enhance radiosensitizing efficacy by generating reactive oxygen species (ROS) under radiation . In contrast, compounds with methyl or methoxy groups may prioritize metabolic stability over redox activity .

Crystallographic and Solubility Considerations :

  • Crystallographic studies of benzodioxole-containing analogs () reveal hydrogen-bonded networks and planar conformations, suggesting that the target compound may exhibit similar solid-state packing. This could influence solubility and formulation strategies compared to analogs with bulkier substituents (e.g., 2,4-dimethylphenyl in ) .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is a pyrimidine derivative that has gained attention due to its potential biological activities. This article explores its biological activity, including antidiabetic, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H13N3O3\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{3}

This compound features a benzodioxole moiety and a nitrophenyl group, which are significant for its biological interactions.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, derivatives similar to this compound have shown significant inhibition of the enzyme α-amylase, which is crucial for carbohydrate metabolism.

CompoundIC50 (µM)Effect on Normal Cells
Compound IIa0.85IC50 > 150 µM
Compound IIc0.68IC50 > 150 µM

In vivo studies demonstrated that these compounds effectively reduced blood glucose levels in diabetic mice models, indicating their potential as therapeutic agents for diabetes management .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays. For example, in vitro tests against several cancer cell lines revealed promising results:

Cell LineIC50 (µM)
MCF-7 (Breast)26
HeLa (Cervical)45
A549 (Lung)38

These findings suggest that the compound may induce cytotoxic effects selectively in cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed. Compounds with similar structures have displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

The mechanism by which This compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound inhibits α-amylase and other enzymes involved in glucose metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The benzodioxole moiety contributes to its antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have illustrated the effectiveness of similar compounds:

  • Antidiabetic Study : A study on a related benzodioxole derivative showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment in diabetic mice .
  • Anticancer Evaluation : A derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 range of 20–60 µM, demonstrating selective toxicity towards cancer cells over normal cells .

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